2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Applications
The synthesis of heterocyclic compounds derived from similar key precursors has been extensively studied, with a focus on their antitumor properties. For instance, novel synthesis methods have been developed to produce polyfunctionally substituted heterocyclic compounds, which have shown high inhibitory effects in in vitro antiproliferative activity screenings against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These compounds are synthesized through regioselective attacks and/or cyclization, leading to a variety of products including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. The simplicity of the synthesis procedures, convenience of yield production, and diversity of reactive sites in these systems are valuable for further heterocyclic transformations and biological investigations (H. Shams et al., 2010).
Antimicrobial Applications
Heterocyclic compounds incorporating the thiophene and pyrimidine moieties have also been studied for their antimicrobial properties. A variety of novel heterocycles have been synthesized and evaluated for their antibacterial and antifungal activities. For example, derivatives synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide showed promising antimicrobial activities. These compounds have been characterized by various spectroscopic methods and tested against different microbial strains, demonstrating their potential as antimicrobial agents (S. Bondock et al., 2008).
Properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-15(20-17-19-11-4-1-2-5-14(11)25-17)9-21-10-18-12(8-16(21)23)13-6-3-7-24-13/h3,6-8,10H,1-2,4-5,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXBGIGANHDJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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